molecular formula C19H16N6O5 B2933847 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892762-80-0

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2933847
CAS No.: 892762-80-0
M. Wt: 408.374
InChI Key: XHNZYKBCRRZKIE-UHFFFAOYSA-N
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Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,2,3-triazole core fused with 1,2,4-oxadiazole and 1,3-benzodioxole moieties. This article provides a detailed comparison of the target compound with structurally similar analogs, focusing on molecular features, synthetic pathways, and substituent effects.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c1-26-11-4-6-13(27-2)12(8-11)25-17(20)16(22-24-25)19-21-18(23-30-19)10-3-5-14-15(7-10)29-9-28-14/h3-8H,9,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNZYKBCRRZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the oxadiazole and triazole moieties through cyclization reactions involving appropriate precursors. The benzodioxole group is introduced via nucleophilic substitution reactions. The detailed synthetic pathway is crucial for understanding the structure-activity relationships (SAR) of the compound.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

  • Molecular Docking Studies : Research demonstrated that the compound binds effectively to targets involved in cancer progression, such as thioredoxin reductase (TrxR) . This binding suggests potential as an anticancer agent by disrupting cellular redox balance.
  • Cell Line Studies : In vitro assays showed that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1 . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that related compounds exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans .

Antifungal Activity

Preliminary tests indicated antifungal activity through broth microdilution assays. The compound demonstrated effectiveness against fungal strains, supporting its use in developing antifungal therapies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzodioxole and triazole moieties can significantly influence biological activity. For instance:

Structural FeatureEffect on Activity
Benzodioxole SubstitutionEnhances binding affinity
Triazole Ring ModificationsAlters cytotoxicity profile
Oxadiazole PresenceContributes to anticancer activity

Case Studies

Several case studies have explored the biological activity of compounds related to This compound :

  • Antitumor Activity : A study demonstrated that a related oxadiazole derivative exhibited significant antitumor effects in vivo, suggesting a promising therapeutic avenue for further exploration .
  • Antimicrobial Efficacy : Another investigation reported that compounds with similar structural frameworks showed potent antimicrobial effects against clinical isolates of resistant bacteria .

Comparison with Similar Compounds

Molecular Features

The target compound (C₁₉H₁₆N₆O₅, MW = 408.4) is distinguished by:

  • A 1,3-benzodioxole group, which is electron-rich and may enhance π-π stacking interactions in biological targets.
  • A 1,2,4-oxadiazole ring, known for metabolic stability and resistance to enzymatic degradation .

Comparison with Analogs

The table below summarizes key differences between the target compound and its analogs:

Compound Name & Features Molecular Formula Molecular Weight Substituents & Key Groups Notable Properties
Target Compound C₁₉H₁₆N₆O₅ 408.4 2,5-Dimethoxyphenyl, 1,3-benzodioxole High potential for CNS activity
4-[3-(4-Chlorophenyl)-... () C₁₈H₁₅ClN₆O₃ 398.8 4-Chlorophenyl Increased lipophilicity (Cl group)
4j () C₂₂H₁₅BrN₄O₂ 448.3 Bromophenyl, benzoxazole Enhanced bioactivity (Br substituent)
3-[1-(4-Chlorophenyl)... () C₁₉H₁₇ClN₆O₂S 428.9 Thiadiazole, Cl Sulfur enhances electronegativity
1-(2,3-Dimethylphenyl)-... () C₂₀H₂₀N₆O₂ 376.4 4-Ethoxyphenyl, 2,3-dimethylphenyl Ethoxy group improves solubility

Substituent Effects

  • Electron-Withdrawing Groups (Cl, Br) : Chlorine and bromine in analogs () increase lipophilicity and may enhance membrane permeability but reduce solubility.
  • Electron-Donating Groups (OCH₃) : Methoxy and ethoxy groups () improve solubility and hydrogen-bonding capacity, critical for target engagement.
  • Heterocyclic Variations : Replacing oxadiazole with thiadiazole () introduces sulfur, altering electronic properties and binding affinity.

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole and 1,2,4-oxadiazol-5-yl moieties in this compound?

  • Methodological Answer : The synthesis of triazole-oxadiazole hybrids typically involves sequential cyclization and condensation steps. For the 1,2,3-triazole core, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to ensure regioselectivity. The 1,2,4-oxadiazol-5-yl group can be formed via condensation of amidoximes with activated carboxylic acids or esters under microwave-assisted conditions (120°C, 30 min) to enhance yield and purity . For example, hydroxylamine-mediated cyclization of hydrazononitriles has been reported to yield triazole-5-amines with >80% efficiency under basic conditions . Ensure intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the spatial arrangement of the benzodioxol-5-yl and dimethoxyphenyl groups. A recent study on analogous pyrazole derivatives achieved a mean (C–C) bond length deviation of 0.002 Å using Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with R-factor ≤0.045 .
  • NMR : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR. The 1,2,3-triazole C5^5-amine proton typically resonates at δ 6.8–7.2 ppm (DMSO-d6_6), while oxadiazole protons appear upfield (δ 6.3–6.7 ppm).
  • HRMS : Validate molecular formula with <2 ppm mass error .

Q. How do electron-donating substituents (e.g., 2,5-dimethoxyphenyl) influence the compound’s electronic properties?

  • Methodological Answer : Methoxy groups increase electron density on the aryl ring, enhancing π-π stacking with biological targets. Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). For example, dimethoxy substitution reduces LUMO energy by ~0.5 eV compared to unsubstituted analogs, improving redox activity . Experimental validation via cyclic voltammetry (scan rate: 100 mV/s in DMF) can corroborate computational findings.

Advanced Research Questions

Q. What strategies mitigate conflicting data in biological activity assays for this compound?

  • Methodological Answer :
  • Assay Standardization : Use a panel of cell lines (e.g., MCF-7, HeLa, A549) with consistent passage numbers (<20) and normalize viability assays (MTT vs. resazurin) to minimize variability .
  • SAR Analysis : Systematically modify substituents (e.g., replace benzodioxol-5-yl with fluorobenzyl ) to isolate structure-activity relationships. A study on thiazol-2-amines showed that benzodioxol substitution increased IC50_{50} values by 3-fold against kinase targets compared to non-aromatic analogs .

Q. How can computational reaction design accelerate the optimization of synthetic protocols for this compound?

  • Methodological Answer : Implement quantum mechanics/molecular mechanics (QM/MM) simulations to model transition states for key steps (e.g., oxadiazole cyclization). ICReDD’s reaction path search method identified optimal conditions (e.g., POCl3_3/120°C vs. PCl5_5/reflux) for similar heterocycles, reducing trial-and-error experimentation by 40% . Machine learning (e.g., Random Forest regression) can predict reaction yields using descriptors like solvent polarity and catalyst loading .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Perform time-resolved fluorescence quenching (TRFQ) with recombinant enzymes (e.g., kinases or cytochrome P450 isoforms) to measure Ki_i values. Pre-incubate the compound (1–100 µM) with enzyme and substrate (e.g., ATP for kinases) to assess competitive vs. non-competitive inhibition .
  • Docking Studies : Use AutoDock Vina to simulate binding poses in crystal structures (PDB: 3ERT for kinases). The benzodioxol group in analogous compounds forms hydrogen bonds with Thr183 (ΔG = −9.2 kcal/mol), while the triazole-5-amine interacts with Glu81 via water-mediated contacts .

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